molecular formula C9H9BrO2 B1290023 4-Bromo-3-ethylbenzoic acid CAS No. 741698-92-0

4-Bromo-3-ethylbenzoic acid

Cat. No. B1290023
M. Wt: 229.07 g/mol
InChI Key: ACIPPYAWWAWDOL-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylbenzoic acid is a compound that can be associated with various chemical studies and applications. While the provided papers do not directly discuss 4-Bromo-3-ethylbenzoic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of related bromobenzoic acid derivatives. These studies contribute to the broader understanding of the chemical behavior and potential applications of brominated aromatic compounds in fields such as medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several studies. For instance, the synthesis of hypolipidemic analogues related to ethyl 4-benzyloxybenzoate, which includes ethyl 4-p-bromobenzyloxybenzoates, demonstrates the incorporation of bromine into benzoic acid structures . Another study describes the regioselective bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones, showcasing a method to introduce bromine into the benzoic acid framework . Additionally, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid from its dihydroxy precursor is reported, providing a method for the direct bromination of benzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of bromobenzoic acid derivatives is characterized by the presence of bromine, which can influence the overall molecular geometry and intermolecular interactions. For example, the study of 4-bromo-3,5-di(methoxy)benzoic acid reveals head-to-head dimeric units linked via type II Br...Br interactions, as well as Br...π and weak H-bonding interactions, indicating the significant role of bromine in the crystal packing . The competitive molecular recognition study involving 4-bromo-3,5-dihydroxybenzoic acid and N-donor compounds highlights the importance of bromine in forming hydrogen bonds and other non-covalent interactions .

Chemical Reactions Analysis

Bromobenzoic acid derivatives participate in various chemical reactions, including nucleophilic substitution and reduction. The reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with nucleophiles results in the formation of alkoxy-, propylthio-, and amino-substituted derivatives, demonstrating the reactivity of the bromine atom . The reduction of hydroxy and methoxy derivatives to the corresponding benzenetetraamine also exemplifies the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzoic acid derivatives are influenced by the presence of substituents and the overall molecular structure. The crystal structure analysis of 4-bromo-3,5-di(methoxy)benzoic acid provides insights into the strength of Br...Br type II halogen bonds and the impact of methoxy substituents on these interactions . The stability-indicating HPLC-UV method for the determination of 4-bromomethyl-3-nitrobenzoic acid under various degradation conditions highlights the compound's stability profile and its susceptibility to hydrolytic degradation .

Scientific Research Applications

  • Synthesis of Organic Compounds

    • Field : Organic Chemistry
    • Application : 4-Bromo-3-methylbenzoic acid can be used in the synthesis of various organic compounds .
    • Method : The specific method of application or experimental procedure would depend on the particular organic compound being synthesized. Generally, it involves reactions with other organic compounds under controlled conditions .
    • Results : The outcome is the successful synthesis of the desired organic compound .
  • Preparation of 4-Bromo-3-methylbenzoyl Chloride

    • Field : Organic Chemistry
    • Application : 4-Bromo-3-methylbenzoic acid can be used in the preparation of 4-bromo-3-methylbenzoyl chloride .
    • Method : This typically involves a reaction with thionyl chloride (SOCl2) or oxalyl chloride (COCl2) under reflux .
    • Results : The result is the formation of 4-bromo-3-methylbenzoyl chloride .
  • Preparation of 4-Bromo-3-methylbenzoic Acid tert-butyl Ester

    • Field : Organic Chemistry
    • Application : 4-Bromo-3-methylbenzoic acid can be used in the preparation of 4-bromo-3-methylbenzoic acid tert-butyl ester .
    • Method : This typically involves a reaction with tert-butanol in the presence of a strong acid catalyst .
    • Results : The result is the formation of 4-bromo-3-methylbenzoic acid tert-butyl ester .
  • Preparation of 4-bromo-N-methoxy-3,N-dimethylbenzamide

    • Field : Organic Chemistry
    • Application : 4-Bromo-3-methylbenzoic acid can be used in the preparation of 4-bromo-N-methoxy-3,N-dimethylbenzamide .
    • Method : The specific method of application or experimental procedure would depend on the particular organic compound being synthesized. Generally, it involves reactions with other organic compounds under controlled conditions .
    • Results : The outcome is the successful synthesis of the desired organic compound .
  • Preparation of 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole

    • Field : Organic Chemistry
    • Application : 4-Bromo-3-methylbenzoic acid can be used in the preparation of 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole .
    • Method : This typically involves a reaction with other organic compounds in the presence of a strong acid catalyst .
    • Results : The result is the formation of 2-(4-bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole .
  • Preparation of 4-bromo-3-methylbenzonitrile
    • Field : Organic Chemistry
    • Application : 4-Bromo-3-methylbenzoic acid can be used in the preparation of 4-bromo-3-methylbenzonitrile .
    • Method : This typically involves a reaction with other organic compounds under controlled conditions .
    • Results : The result is the formation of 4-bromo-3-methylbenzonitrile .

properties

IUPAC Name

4-bromo-3-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIPPYAWWAWDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-ethylbenzoic acid

CAS RN

741698-92-0
Record name 4-bromo-3-ethylbenzoic acid
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